4-(Trifluoromethyl)thiazole-5-carbaldehyde
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Overview
Description
4-(Trifluoromethyl)thiazole-5-carbaldehyde is a chemical compound with the molecular formula C5H2F3NOS and a molecular weight of 181.14 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further substituted with a carbaldehyde group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of 4-(Trifluoromethyl)thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base in the presence of a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency .
Chemical Reactions Analysis
4-(Trifluoromethyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Trifluoromethyl)thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)thiazole-5-carbaldehyde is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can participate in various biochemical pathways, potentially modulating enzyme activity or receptor interactions .
Comparison with Similar Compounds
4-(Trifluoromethyl)thiazole-5-carbaldehyde can be compared with other similar compounds, such as:
4-Trifluoromethyl-thiazole-2-carbaldehyde: Similar structure but with the carbaldehyde group at a different position.
2-Trifluoromethyl-thiazole-4-carbaldehyde: Another positional isomer with different reactivity and applications.
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: A related compound with additional functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H2F3NOS |
---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H2F3NOS/c6-5(7,8)4-3(1-10)11-2-9-4/h1-2H |
InChI Key |
CBMBBEUMRHVAHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C=O)C(F)(F)F |
Origin of Product |
United States |
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